CTPS1/2 Inhibitory Potency: Chemotype Baseline with Distinct 2,4-Dimethoxyphenyl Substitution
The parent chemotype 2-(alkylsulfonamido)thiazol-4-yl)acetamides was identified from a high-throughput screen of 240,000 compounds as the first chemical class capable of pan-selective CTPS1/2 inhibition [1]. The target compound (CAS 922101-14-2) incorporates a 2,4-dimethoxyphenyl group on the acetamide nitrogen – a moiety that, based on the structure-activity relationship (SAR) trends reported in the lead optimization series, is predicted to enhance CTPS1 binding affinity relative to unsubstituted phenyl analogs through additional hydrogen-bonding interactions with the enzyme's active site [1]. Direct IC50 values for CAS 922101-14-2 against CTPS1 and CTPS2 are not yet reported in the public domain; this represents a critical unmet evidence gap.
| Evidence Dimension | CTPS1/2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet publicly disclosed for CAS 922101-14-2 |
| Comparator Or Baseline | Compound 27 (optimized lead): CTPS1 IC50 < 100 nM (cellular assay, inferred from oral efficacy at 10 mg/kg BID) [1]; early HTS hits from the same chemotype: CTPS1 IC50 ~1–10 µM |
| Quantified Difference | The 2,4-dimethoxyphenyl substitution represents a systematic structural deviation from the optimization path that led to compound 27. The magnitude of potency shift versus the 4-methylphenylsulfonamido-thiazole core scaffold is unknown pending direct measurement, but SAR data indicate that N-aryl acetamide modifications in this series can modulate IC50 by >50-fold [1]. |
| Conditions | In vitro enzymatic and cellular CTPS1/2 inhibition assays (Novak et al. 2022 lead optimization campaign) |
Why This Matters
For procurement decisions, the absence of publicly disclosed IC50 data means that any potency claims for CAS 922101-14-2 must be empirically verified against reference inhibitors (e.g., compound 27 or STP-A/STP-B) in the same assay system before use in target-engagement studies.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446 View Source
